molecular formula C12H17NO B041881 N,N-Diethyl-2-phenylacetamide CAS No. 2431-96-1

N,N-Diethyl-2-phenylacetamide

Cat. No.: B041881
CAS No.: 2431-96-1
M. Wt: 191.27 g/mol
InChI Key: UXDAWVUDZLBBAM-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-phenylacetamide is a synthetic organic compound of significant interest in chemical and biomedical research. Structurally, it is an amide derivative of phenylacetic acid, featuring diethylamino substituents on the nitrogen atom. This configuration is of particular note due to its structural analogy to established insect repellents, such as DEET (N,N-Diethyl-meta-toluamide), making it a valuable compound for structure-activity relationship (SAR) studies aimed at understanding and optimizing repellent efficacy and molecular interactions.

Properties

IUPAC Name

N,N-diethyl-2-phenylacetamide
Source PubChem
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InChI

InChI=1S/C12H17NO/c1-3-13(4-2)12(14)10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
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InChI Key

UXDAWVUDZLBBAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00179048
Record name N,N-Diethylphenylacetamide
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Molecular Weight

191.27 g/mol
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Physical Description

Solid
Record name N,N-Diethylbenzeneacetamide
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Solubility

>28.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID14719302
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Description Aqueous solubility in buffer at pH 7.4

CAS No.

2431-96-1
Record name N,N-Diethyl-2-phenylacetamide
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Record name N,N-Diethylphenylacetamide
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Record name N,N-Diethyl phenylacetamide
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Record name N,N-DIETHYLPHENYLACETAMIDE
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Record name N,N-Diethylbenzeneacetamide
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Melting Point

86 °C
Record name N,N-Diethylbenzeneacetamide
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Synthetic Methodologies and Chemical Derivatization of N,n Diethyl 2 Phenylacetamide

Established Synthetic Pathways for N,N-Diethyl-2-phenylacetamide

The synthesis of this compound is primarily achieved through condensation reactions, with several alternative methods also being employed.

Condensation Reactions in this compound Synthesis

The most common method for synthesizing this compound involves the reaction of phenylacetyl chloride with diethylamine (B46881). smolecule.com This direct acylation is typically carried out in an organic solvent under controlled temperature conditions. smolecule.com

Another established condensation reaction utilizes titanium (IV) chloride (TiCl4) to mediate the one-pot reaction between a carboxylic acid and an amine. nih.gov This method has been successfully used to produce this compound with a reported yield of 85%. nih.gov The reaction likely proceeds through the formation of an acyl chloride intermediate. nih.gov

A silver-catalyzed approach offers an alternative for the synthesis of amides. While a specific example for this compound is detailed for its benzamide (B126) analog, the general procedure involves reacting a benzoyl chloride with diethylamine in the presence of silver acetate (B1210297) and sodium acetate in diethyl ether. chemicalbook.com This method is noted for its mild reaction conditions, being carried out at room temperature and in the dark. chemicalbook.com

A one-pot process has also been developed reacting phenylacetic acid with N,N-diethyl carbamoyl (B1232498) chloride in the presence of an organic tertiary base like 1-methylimidazole. google.comgoogle.com This reaction proceeds at a temperature range of 10°C to 50°C for 25 to 35 minutes, yielding the final product after a simple water wash and vacuum distillation. google.comgoogle.com

ReagentsCatalyst/SolventConditionsYield
Phenylacetyl chloride, DiethylamineOrganic SolventControlled TemperatureNot specified
Phenylacetic acid, DiethylamineTiCl4Not specified85% nih.gov
Benzoyl chloride, DiethylamineSilver acetate, Sodium acetate / Diethyl etherRoom Temperature, Darkness92% (for N,N-diethylbenzamide) chemicalbook.com
Phenylacetic acid, N,N-diethyl carbamoyl chloride1-methylimidazole10-50°C, 25-35 min98% google.com

Alternative Synthetic Approaches for this compound

Beyond traditional condensation reactions, other synthetic strategies have been explored. One such method involves the use of propylphosphonic anhydride (B1165640) for the synthesis of amides from carboxylic acids and amines. google.com Another approach detailed in an Indian patent involves reacting dialkylamine with aryl acetic acid in the presence of an inorganic acid catalyst at high temperatures (100-800°C) and pressures (10-800 psi). google.com

Microwave-assisted synthesis has also been employed to enhance the reaction rate and yield of the reaction between diethylamine and phenylacetyl chloride. smolecule.com Furthermore, the use of B(OCH2CF3)3 as a reagent for the direct synthesis of amides from carboxylic acids and amines has been reported, with N,N-dimethyl-2-phenylacetamide, a close analog, being synthesized with an 82% yield. acs.org

Synthesis of this compound Analogs and Derivatives

The core structure of this compound has been modified to create a variety of analogs and derivatives with the aim of exploring their chemical and biological properties. nih.govresearchgate.netresearchgate.net

Design Principles for this compound Analogs

The design of this compound analogs often involves systematic structural modifications to investigate structure-activity relationships. nih.gov A common strategy is the substitution on the phenyl ring of the molecule. nih.gov Researchers have synthesized a series of aromatic amides by introducing methyl, methoxy, chloro, and fluoro groups at the ortho-, meta-, and para-positions of the phenyl ring. nih.gov Another approach involves varying the chain length of the substituents. nih.gov These modifications aim to create newer and safer compounds, for example, for use as insect repellents. researchgate.netresearchgate.netscirp.org

Synthetic Strategies for Substituted Amide Analogs of this compound

The synthesis of substituted amide analogs generally follows the same principles as the synthesis of the parent compound, primarily through the reaction of a substituted phenylacetyl chloride with diethylamine. nih.gov For instance, a series of substituted aromatic amides were synthesized by varying the substitution on the phenyl ring. nih.gov

The synthesis of hydroxylated analogs, such as D,L-(N,N-diethyl-2-hydroxy-2-phenylacetamide), can be achieved through the condensation of a suitable acid or acid chloride with an amine. ontosight.ai A specific method involves a silver-catalyzed one-pot synthesis from 2-hydroxy-2-phenylacetic acid and diethylamine, yielding the product in 85-90% (unoptimized). Another route is the high-pressure alkylation of 2-chloro-2-hydroxy-2-phenylacetamide with diethylamine.

Furthermore, the synthesis of N-(2-fluorophenyl)-2-phenylacetamide has been achieved with a 72% yield, and N,N-diethyl-4-methoxybenzamide with a 56% yield, demonstrating the versatility of these synthetic methods for creating a range of analogs. nih.gov

AnalogSynthetic MethodPrecursorsYield
Substituted Aromatic AmidesAcylationSubstituted Phenylacetyl Chloride, DiethylamineNot specified
D,L-(N,N-diethyl-2-hydroxy-2-phenylacetamide)Silver-catalyzed one-pot synthesis2-Hydroxy-2-phenylacetic acid, Diethylamine85-90%
N-(2-fluorophenyl)-2-phenylacetamideTiCl4 mediated condensationPhenylacetic acid, 2-fluoroaniline72% nih.gov
N,N-diethyl-4-methoxybenzamideTiCl4 mediated condensation4-methoxybenzoic acid, Diethylamine56% nih.gov

Optimization of this compound Synthesis

Efforts to optimize the synthesis of this compound have focused on improving yield, purity, and reaction conditions. A patented process describes a single-pot reaction of phenylacetic acid with N,N-diethyl carbamoyl chloride in the presence of 1-methylimidazole, which achieves a high yield of 98% and a purity of over 99.5% as determined by GC-MS. google.comgoogle.com This method is advantageous as it avoids the use of thionyl chloride, which is often used to convert the carboxylic acid to its acid chloride, a process that can lead to yellow-colored impurities and requires handling of excess toxic reagents. google.com The optimized process operates at a mild temperature range of 10°C to 50°C, with the reaction time being inversely proportional to the temperature. google.comgoogle.com

Process Parameters and Reaction Conditions

The production of this compound involves several established methods, with reaction conditions varying significantly between them. A prevalent industrial method involves the initial conversion of phenylacetic acid to its acid chloride, followed by amidation. googleapis.com

One common two-step approach begins with the reaction of phenylacetic acid with an excess of a halogenating agent like thionyl chloride. researchgate.netgoogle.com This step is typically conducted at elevated temperatures, ranging from 80°C to 100°C. googleapis.comgoogle.com Following the formation of phenylacetyl chloride, the excess thionyl chloride is removed via distillation. The subsequent step is the amidation reaction, where the synthesized phenylacetyl chloride is treated with diethylamine. googleapis.comgoogle.com This reaction is highly exothermic and requires careful temperature control, typically being carried out at low temperatures between 0°C and 10°C in a solvent such as diethyl ether to manage the reaction's heat. googleapis.comgoogle.com

Alternatively, a single-pot process has been developed that avoids the use of the harsh reagent thionyl chloride. googleapis.comgoogle.com This method involves reacting phenylacetic acid directly with N,N-diethyl carbamoyl chloride in the presence of a catalyst, such as 1-methylimidazole. This reaction proceeds at a moderate temperature range of 10°C to 50°C, with a significantly shorter reaction time of 25 to 35 minutes. googleapis.comgoogle.com

Another synthetic route utilizes silver(I) acetate as a mediator. chemicalbook.com In this procedure, phenylacetyl chloride is reacted with diethylamine in diethyl ether. The reaction is conducted in the presence of silver(I) acetate and sodium acetate at room temperature (approximately 20°C) for a brief duration of 15 minutes, under an inert atmosphere and protected from light. chemicalbook.com

The table below summarizes the key process parameters for these synthetic methodologies.

Parameter Classical Two-Step Method Single-Pot Method Silver Acetate-Assisted Method
Starting Materials Phenylacetic acid, Thionyl chloride, DiethylaminePhenylacetic acid, N,N-diethyl carbamoyl chloridePhenylacetyl chloride, Diethylamine, Silver(I) acetate, Sodium acetate
Catalyst/Mediator None1-methylimidazoleSilver(I) acetate
Solvent Diethyl ether (for amidation step)Not specifiedDiethyl ether
Temperature Step 1: 80-100°C; Step 2: 0-10°C googleapis.comgoogle.com10-50°C googleapis.com20°C (Room Temperature) chemicalbook.com
Reaction Time Step 1: Not specified; Step 2: Not specified25-35 minutes googleapis.com15 minutes chemicalbook.com
Key Features Two distinct steps, exothermic amidation googleapis.comgoogle.comSingle-pot process googleapis.comgoogle.comFast reaction, inert atmosphere, light protection chemicalbook.com

Yield and Purity Enhancements in this compound Production

Efforts to enhance the yield and purity of this compound have led to the development of various purification techniques tailored to specific synthetic routes. The choice of method impacts not only the yield but also the final purity of the product.

The silver acetate-assisted synthesis demonstrates a high yield, reported to be 93%. chemicalbook.com Purification in this method is relatively straightforward. After the reaction is complete, the mixture is filtered, and the filtrate is washed sequentially with 1N aqueous hydrochloric acid, 1N aqueous sodium hydroxide, and brine. chemicalbook.com The organic layer is then dried over sodium sulfate (B86663) and the solvent is evaporated under reduced pressure, yielding the product as a viscous oil, often without the need for column chromatography. chemicalbook.com

In contrast, the classical method using thionyl chloride can result in a yellow-colored product, which may be undesirable. googleapis.comgoogle.com Purification of the crude product from this route typically requires vacuum distillation to obtain pure DEPA. googleapis.comgoogle.combioone.org This multi-step process, including distillation, is necessary to separate the final product from by-products and unreacted reagents. googleapis.com

A distinct purification strategy involves the formation of a crystalline adduct. Crude this compound (also referred to as DEM) can be purified by forming an adduct with a calcium halide, such as calcium chloride, and water. google.com For instance, crude DEM with 95% purity can be dissolved in a hydrophobic solvent like ethyl acetate and stirred with an aqueous solution of calcium chloride to form a crystalline adduct (DEM·CaCl₂·2H₂O). google.com This adduct can be further purified by recrystallization from a solvent like ethanol. The purified DEM is then recovered by treating the adduct with water to break the complex, separating the organic phase containing the product from the aqueous phase containing the calcium salt. google.com

The table below outlines the yields and purification methods associated with different synthetic approaches.

Synthetic Method Reported Yield Purification Method Final Product Form
Silver Acetate-Assisted Method93% chemicalbook.comLiquid-liquid extraction (washing with acid/base), drying, solvent evaporation. chemicalbook.comViscous colorless oil chemicalbook.com
Classical Two-Step MethodNot specifiedVacuum distillation. google.combioone.orgColorless liquid (after purification)
Adduct FormationNot specifiedFormation of a crystalline adduct with CaCl₂, recrystallization, and subsequent decomposition of the adduct. google.comAlmost colorless oil google.com

Biological Activity and Efficacy Research of N,n Diethyl 2 Phenylacetamide As a Bioactive Compound

Repellent Activity of N,N-Diethyl-2-phenylacetamide against Hematophagous Arthropods.chemicalbook.comlookchem.comchemicalbook.comnih.gov

This compound, commonly known as DEPA, demonstrates significant repellent activity against a wide array of blood-feeding arthropods. chemicalbook.comlookchem.comchemicalbook.comnih.gov Its development was spurred by the need for effective and safe alternatives to existing repellents. nih.govbioone.orgsigmaaldrich.com Laboratory and field studies have confirmed its efficacy, establishing it as a viable option for personal protection against various vectors of disease. nih.govbioone.orgsigmaaldrich.comsmolecule.com The compound exerts its effects through interactions with the odorant and gustatory receptors of insects, although the precise mechanism of action is still under investigation. chemicalbook.comlookchem.com

Efficacy against Mosquito Vectors (e.g., Aedes aegypti, Anopheles, Culex).researchgate.netnih.govdipterajournal.comnih.govemtoscipublisher.com

DEPA has shown considerable efficacy against several medically important mosquito species. Laboratory studies have demonstrated its ability to provide protection against Aedes aegypti, the primary vector for dengue and chikungunya viruses. nih.govbioone.orgsigmaaldrich.comnih.govdipterajournal.comemtoscipublisher.com When applied at a concentration of 1.0 mg/cm² in different oil bases, DEPA exhibited a promising repellency of 6-8 hours against Aedes aegypti. nih.govbioone.orgsigmaaldrich.com

Field trials have further substantiated its effectiveness. In studies comparing DEPA with other repellents, it has consistently shown a strong protective effect against mosquito bites. For instance, against Culex quinquefasciatus, the vector for filariasis, DEPA has demonstrated significant repellency. researchgate.netcabidigitallibrary.org Research has also been conducted on its effectiveness against Anopheles species, which are responsible for transmitting malaria. nih.govnih.govusda.govsciencepublishinggroup.com While DEET is often considered the gold standard, DEPA's performance against various mosquito genera makes it a noteworthy repellent. nih.govnih.govresearchgate.net

Table 1: Protection Time of DEPA against Mosquito Vectors

Mosquito Species Concentration Formulation Protection Time (hours) Reference
Aedes aegypti 1.0 mg/cm² Oil-based 6 - 8 nih.govbioone.orgsigmaaldrich.com
Aedes aegypti 25% Ointment 8 emtoscipublisher.com
Aedes aegypti 25% Talcum 6 emtoscipublisher.com
Culex quinquefasciatus 0.3 mg/cm² Lotion 8.36 researchgate.net
Anopheles stephensi 2.0 mg/cm² Wristband Not specified, but effective nih.gov

Efficacy against Other Arthropod Species (e.g., black flies, sand flies, ticks, land leeches).nih.govnih.govbioone.orgsigmaaldrich.comjetir.org

The repellent activity of DEPA extends beyond mosquitoes to include a variety of other hematophagous arthropods. nih.govnih.govbioone.orgsigmaaldrich.com Field studies conducted in the North-East Frontier area of India demonstrated its effectiveness against black flies and land leeches. nih.govbioone.orgsigmaaldrich.com In these studies, DEPA was found to be more effective than Dimethyl Phthalate (DMP) against all tested organisms. nih.govbioone.orgsigmaaldrich.com

DEPA has also been evaluated for its repellency against phlebotomine sand flies, the vectors for leishmaniasis. nih.govbioone.orgsigmaaldrich.comnih.gov At a concentration of 0.1 mg/cm², DEPA provided a protection time of approximately 4.37 to 4.45 hours, which was comparable to DEET and significantly more effective than DMP. nih.govbioone.orgsigmaaldrich.com Furthermore, DEPA has shown repellent activity against ticks, including the hard tick Rhipicephalus sanguineus and the soft tick Argas persicus, as well as against rat fleas and cockroaches. chemicalbook.comlookchem.comnih.govresearchgate.net

Comparative Efficacy Studies of this compound.nih.govresearchgate.netnih.govcabidigitallibrary.orgnih.govresearchgate.netscirp.orgnih.gov

To ascertain its relative performance, DEPA has been compared with other well-established insect repellents in numerous studies. These comparative analyses are crucial for determining its position in the arsenal (B13267) of personal protective measures against arthropod bites.

Comparison with N,N-Diethyl-m-toluamide (DEET).nih.govnih.govbioone.orgsigmaaldrich.comresearchgate.netnih.govscirp.orgnih.gov

DEET is widely regarded as the benchmark for insect repellents. nih.govresearchgate.net Comparative studies have shown that the efficacy of DEPA is often comparable to that of DEET. nih.govnih.govbioone.orgsigmaaldrich.com For instance, in field studies against black flies and mosquitoes, no significant difference in repellency was observed between DEPA and DEET at concentrations of 0.25 and 0.5 mg/cm². nih.govbioone.orgsigmaaldrich.com Similarly, against phlebotomine sand flies at 0.1 mg/cm², both repellents were found to be equally effective. nih.govbioone.orgsigmaaldrich.com

In some instances, the protection times offered by DEPA and DEET are very close. For example, against sand flies at 0.2 mg/cm², DEPA provided a protection time of 6.52 hours compared to DEET's 7.15 hours. nih.govbioone.orgsigmaaldrich.com When formulated as lotions and tested against Culex quinquefasciatus, both DEPA and DEET significantly increased protection times compared to alcohol solutions. researchgate.net While DEET often provides longer protection, DEPA remains a highly effective alternative. nih.govnih.gov

Table 2: Comparative Protection Times of DEPA and DEET

Arthropod Concentration DEPA Protection Time (hours) DEET Protection Time (hours) Reference
Sand flies 0.1 mg/cm² 4.37 ± 0.08 4.45 ± 0.15 nih.govbioone.orgsigmaaldrich.com
Sand flies 0.2 mg/cm² 6.52 ± 0.08 7.15 ± 0.15 nih.govbioone.orgsigmaaldrich.com
Culex quinquefasciatus 0.3 mg/cm² (lotion) 8.36 8.42 researchgate.net

Comparison with Dimethyl Phthalate (DMP) and Other Repellents.nih.govnih.govbioone.orgsigmaaldrich.comresearchgate.netscirp.org

In comparative evaluations, DEPA has consistently demonstrated superior repellency to Dimethyl Phthalate (DMP). nih.govbioone.orgsigmaaldrich.com Field studies against mosquitoes, black flies, and land leeches showed that DEPA was more effective than DMP against all these pests. nih.govbioone.orgsigmaaldrich.com Similarly, in laboratory tests against phlebotomine sand flies, both DEPA and DEET were significantly more effective than DMP. nih.govbioone.orgsigmaaldrich.com In studies against Aedes aegypti, DEPA and DEET provided 6-8 hours of protection, which was substantially longer than the 2-3 hours offered by DMP. bioone.org

When compared to other repellents like N,N-diethyl benzamide (B126) (DEB), one study on Culex quinquefasciatus found the efficacy to be in the order of DEPA > lemon grass oil > DEET > DEB. cabidigitallibrary.org This highlights the potential of DEPA as a highly effective repellent in various contexts.

Factors Influencing Repellency Duration and Effectiveness of this compound.nih.govbioone.orgsigmaaldrich.comresearchgate.netnih.govdipterajournal.comscirp.org

The duration and effectiveness of DEPA's repellency are influenced by several factors, including its formulation and the substrate to which it is applied.

Research has shown that the formulation of DEPA can significantly enhance its protection time. nih.govbioone.orgsigmaaldrich.com For example, when formulated into a vanishing cream or a polymer-based liquid, the protection time of DEPA was extended compared to a simple alcohol solution. nih.govbioone.orgsigmaaldrich.com A vanishing cream formulation increased the protection time from 4.4 to 6.5 hours, and a polymer-based liquid formulation extended it to 7.13 hours. nih.govbioone.orgsigmaaldrich.com Similarly, lotion formulations of both DEPA and DEET provided significantly longer protection against Culex quinquefasciatus in field conditions compared to alcohol solutions. researchgate.net The base oil in a formulation also plays a role, with olive oil-based formulations providing longer repellency than those with coconut or palmolein oil. bioone.org

The application of DEPA to fabric has also been studied as a method to prolong its effectiveness. researchgate.net DEPA-impregnated polyester (B1180765) cotton and cotton fabrics provided repellency for 30 and 36 days, respectively. researchgate.net This indicates that treated clothing can be a practical approach for long-lasting personal protection. researchgate.net However, the combination of DEPA with some essential oils did not necessarily enhance its protection time and, in some cases, reduced it. dipterajournal.com

Impact of Formulation Type on Repellency

The formulation of a repellent is a critical factor that significantly influences its efficacy and duration of protection. Research on this compound (DEPA) has demonstrated that the vehicle in which it is delivered to the skin can substantially alter its performance. Studies have compared various formulations, including simple solutions, creams, lotions, and oil-based preparations, to optimize its repellent characteristics against various biting insects.

Initial laboratory tests often use alcohol solutions as a baseline. However, these simple formulations may not provide the longest protection times. For instance, when DEPA was formulated into a vanishing cream, a polymer-based liquid, and a liposphere lotion, its efficacy was notably enhanced compared to a standard alcohol solution. nih.gov At an application rate of 0.5 mg/cm² on human volunteers, the vanishing cream and the polymer-based liquid formulations extended protection times against Aedes aegypti from 4.4 hours (for the alcohol solution) to 6.5 and 7.13 hours, respectively. nih.gov Similarly, lotion formulations of DEPA provided significantly longer protection against Culex quinquefasciatus under field conditions than alcohol-based solutions. nih.govbioone.org

The base oil used in a formulation also plays a role. When tested at a concentration of 1.0 mg/cm², DEPA in an olive oil-based formulation provided longer repellency (6-8 hours) against Ae. aegypti compared to formulations using coconut or palmolein oil bases. bioone.org

The inclusion of other ingredients can also modify repellency. In one study, the combination of 20% DEPA with 1% of various essential oils such as tagetes, lemongrass, and peppermint was tested. The results indicated that these combinations did not enhance the protection time compared to the 20% DEPA formulation alone, which provided about 5.3 hours of protection. dipterajournal.com This suggests that while the base formulation is key, not all additives will necessarily improve performance. dipterajournal.com

The concentration of DEPA within a formulation is another crucial variable. In a study using vanishing cream formulations with different concentrations of DEPA analogs, it was shown that repellent activity was dependent on the concentration of the active principle. scirp.org A 20% DEPA cream formulation demonstrated effective repellency for several hours. researchgate.netemtoscipublisher.com

**Table 1: Protection Time of this compound (DEPA) in Various Formulations against *Aedes aegypti***

Formulation Type Application Rate (mg/cm²) Protection Time (Hours) Host Source(s)
Alcohol Solution 0.5 4.4 Human nih.govbioone.org
Vanishing Cream 0.5 6.5 Human nih.govbioone.org
Polymer-based Liquid 0.5 7.13 Human nih.govbioone.org
Liposphere Lotion 0.5 5.0 Rabbit nih.gov
Olive Oil Base 1.0 6 - 8 Human bioone.org
Coconut Oil Base 1.0 < 6-8 Human bioone.org
Palmolein Oil Base 1.0 < 6-8 Human bioone.org
Vanishing Cream 1.0 5.0 Human scirp.orgscirp.org
20% DEPA Cream Not specified 8.0 Human researchgate.netemtoscipublisher.com

Environmental and Host-Related Modulators of this compound Efficacy

The performance of a topical repellent like DEPA is not static; it can be influenced by a range of external factors related to the environment and the individual user.

Environmental Factors

Climatic conditions are significant modulators of repellent efficacy. Factors such as ambient temperature, humidity, and wind can alter the volatilization rate of the repellent from the skin, thereby affecting the concentration of the active ingredient in the air immediately surrounding the user. microbe-investigations.com Higher wind speeds can disperse the repellent vapor barrier more quickly, potentially reducing protection. microbe-investigations.com Similarly, high humidity can affect the evaporation rates of repellent formulations. microbe-investigations.com A field study evaluating DEPA lotion against Cx. quinquefasciatus was conducted at a mean temperature of 27.2°C and 85.0% relative humidity, conditions under which the formulation proved effective for over 8 hours. bioone.org

Recent research has highlighted that high temperatures can diminish the effectiveness of some natural repellents by desensitizing a key pain receptor (TRPA1) in mosquitoes. technologynetworks.com However, synthetic repellents that act on different sensory pathways may be less susceptible to this effect, suggesting that compounds like DEPA could offer more reliable protection during very hot weather. technologynetworks.com

Host-Related Factors

The efficacy of a repellent can also vary depending on the target insect species. Studies have shown that DEPA has broad-spectrum repellency against mosquitoes, black flies, and sand flies. nih.govbioone.org However, the susceptibility to repellents can differ between species; for example, Aedes mosquitoes may be more or less sensitive than Culex or Anopheles species. esr.cri.nz

Factors specific to the individual applying the repellent also play a crucial role. The rate of perspiration can affect repellent longevity, as sweat can physically wash away the product. esr.cri.nz Furthermore, the integrity of the skin is a factor; application over abrasions or irritated skin is not recommended and could potentially alter efficacy. esr.cri.nzscirp.org The individual's unique skin chemistry and the presence of natural attractants can also influence how effective a repellent is for that person.

Mechanistic Investigations of N,n Diethyl 2 Phenylacetamide S Bioactivity

Neurophysiological and Behavioral Mechanisms of Repellency

The primary interface between an insect and a volatile chemical repellent like DEPA is the olfactory system. The neurophysiological events that occur upon exposure are critical to inducing the behavioral response of repellency.

Interaction with Olfactory Receptors in Arthropods

The specific interactions between N,N-Diethyl-2-phenylacetamide and the olfactory receptors (ORs) of arthropods have not been extensively characterized in published research. Unlike for DEET, for which multiple ORs and co-receptors (such as the Orco co-receptor) have been proposed as targets, the specific molecular targets for DEPA within the insect's olfactory system remain largely unidentified. nih.gov The current understanding of arthropod repellency suggests that compounds can act by either activating ORs that trigger an aversive "smell and avoid" pathway, or by interfering with the detection of attractant odors, thereby "masking" the host. nih.gov However, which of these, if any, is the primary mechanism for DEPA at the receptor level is not yet elucidated.

Electrophysiological Responses to this compound Exposure

Direct investigation into the neural response to DEPA has provided insight into its effect on the arthropod nervous system. Electrophysiological studies on the American cockroach, Periplaneta americana, have demonstrated that DEPA induces a distinct inhibitory effect on the olfactory pathway. nih.gov When electrical activity was recorded from the antennal lobe, exposure to DEPA resulted in a marked inhibition of spontaneous electrical discharge. nih.gov This contrasts with the excitatory response typically observed with other chemical cues, such as sex pheromones. nih.gov

This inhibitory action suggests that DEPA may function by suppressing the normal neuronal activity within the primary olfactory processing center of the insect brain, which could prevent the detection of or response to attractant cues.

Table 1: Electrophysiological Response in the Antennal Lobe of P. americana

Chemical Compound Concentration Observed Electrophysiological Response
This compound (DEPA) 200 µg Inhibition of electrical discharge
Bornyl acetate (B1210297) (Pheromone Mimic) 200 µg Marked excitation of electrical discharge

Data sourced from Prakash et al., 1991. nih.gov

Understanding the Mode of Action of this compound

The mode of action of a repellent encompasses the entire sequence of events from molecular interaction to the final behavioral output. For DEPA, this remains an area of active investigation, with current hypotheses being largely built upon its observed neurophysiological effects.

Current Hypotheses on this compound's Mechanism

Based on the available electrophysiological data and general toxicological observations, the leading hypothesis for DEPA's mechanism of action centers on its role as a neuro-inhibitor.

Olfactory Inhibition Hypothesis: The primary hypothesis is that DEPA's repellency stems from its ability to suppress neuronal firing in the antennal lobes, as observed in P. americana. nih.gov By inhibiting the electrical activity in these key olfactory processing centers, the insect may be rendered unable to process signals from attractants (kairomones) emitted by a host, effectively making the host "invisible" to the insect's olfactory system.

Central Nervous System (CNS) Action: Broader toxicological studies have noted that DEPA exhibits a marked action on both the central and peripheral nervous systems of insects. researchgate.net This suggests that its mode of action may not be limited to the olfactory periphery. It is plausible that DEPA that enters the insect cuticle could have wider inhibitory or disruptive effects on the CNS, contributing to the aversive behavior.

Unresolved Aspects of this compound's Biological Action

Significant gaps remain in the scientific understanding of DEPA's bioactivity. The lack of detailed molecular-level studies means that several key questions are currently unresolved.

Specific Molecular Targets: The precise olfactory or gustatory receptors that bind DEPA have not been identified. It is unknown whether DEPA acts on a single receptor or has a broader, less specific effect across multiple receptor types. nih.gov

Conservation of Mechanism: The inhibitory electrophysiological response to DEPA has been demonstrated in P. americana. nih.gov Whether this specific mechanism is conserved across other arthropods, such as mosquitoes and ticks, is unknown. Different species may exhibit varied responses or utilize different receptors for detection.

Behavioral vs. Physiological Action: The link between the observed neural inhibition and the specific repellent behavior is not fully established. While inhibition of olfactory processing is a strong candidate mechanism, it is unclear if this fully accounts for the potent repellency observed in field studies, or if other physiological effects contribute to the avoidance behavior. nih.govresearchgate.net

Further research, including receptor binding assays and electrophysiological studies in key disease vectors like Aedes and Anopheles mosquitoes, is required to fully elucidate the molecular and neurological basis of this compound's repellent action.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound (DEPA)
N,N-Diethyl-meta-toluamide (DEET)

Toxicological Research and Safety Assessment of N,n Diethyl 2 Phenylacetamide

Acute Toxicity Studies of N,N-Diethyl-2-phenylacetamide and its Analogs

Acute toxicity studies are fundamental in characterizing the potential hazards of a chemical substance after a single exposure. Research on this compound (DEPA) and its analogs has established its toxicity profile through oral and dermal routes in various animal models.

Oral Toxicity Assessment in Animal Models

The acute oral toxicity of this compound has been evaluated in rodent models to determine its median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested population.

One study reported the oral LD50 of DEPA to be 141.4 mg/kg. oup.combioone.org Other research has calculated the oral LD50 for this compound in rats to be 806.9 mg/kg, with observed effects on the central and peripheral nervous systems, leading to behavioral and psychic changes. researchgate.net A separate toxicological data entry lists an oral LD50 of 825 mg/kg in rats. chemsrc.com The severity of symptoms was noted to be highly dose-dependent, with mortalities resulting from respiratory failure and circulatory arrest due to direct action on the central nervous system. researchgate.net

In a comparative study with its analogs, DEPA was found to be more toxic upon oral administration than compounds such as N,N-diethyl-2-(3-methyl-phenyl)-acetamide and N,N-diethyl-2-(4-methoxy-phenyl)-acetamide, both of which had an LD50 of 1,129.8 mg/kg. oup.combioone.org

Table 1: Acute Oral LD50 Values for this compound (DEPA) and Analogs
CompoundAnimal ModelOral LD50 (mg/kg)Reference
This compound (DEPA)Not Specified141.4 oup.combioone.org
This compound (DEPA)Rat806.9 researchgate.net
This compound (DEPA)Rat825 chemsrc.com
N,N-diethyl-2-(3-methyl-phenyl)-acetamideNot Specified1,129.8 oup.combioone.org
N,N-diethyl-2-(4-methoxy-phenyl)-acetamideNot Specified1,129.8 oup.combioone.org

Dermal Toxicity Evaluation in Experimental Systems

Dermal toxicity is a critical parameter for substances that may come into contact with the skin. Studies on this compound have determined its cutaneous LD50 across several species.

The cutaneous LD50 of DEPA was found to be 2200 mg/kg, 3200 mg/kg, and 7100 mg/kg in female mice, rats, and guinea pigs, respectively. nih.gov For males, the values were 1600 mg/kg in mice and 4000 mg/kg in rats. nih.gov Another study reported a dermal LD50 value of 1,131 mg/kg for DEPA. oup.combioone.org According to Organisation for Economic Co-operation and Development (OECD) guidelines, a dermal LD50 value greater than 2000 mg/kg is generally considered safe for acute dermal toxicity. oup.combioone.org

Table 2: Acute Dermal LD50 Values for this compound (DEPA)
Animal ModelSexDermal LD50 (mg/kg)Reference
MouseFemale2200 nih.gov
MouseMale1600 nih.gov
RatFemale3200 nih.gov
RatMale4000 nih.gov
Guinea PigFemale7100 nih.gov
Not SpecifiedNot Specified1131 oup.combioone.org

Local Irritation and Sensitization Research of this compound

Evaluating the potential of a chemical to cause local irritation to the skin and eyes is a standard component of toxicological assessment.

Primary Skin Irritation Index Studies

The potential for this compound to cause skin irritation has been quantified using the Primary Skin Irritation Index (PSII). The PSII value for DEPA was determined to be 0.75, classifying it as a mild irritant. oup.combioone.org In the same study, this was compared to other compounds like N,N-diethyl-3-methyl benzamide (B126) (DEET), which had a PSII of 0.875 (mild irritant), and N,N-diethyl-2-(3-fluoro-phenyl)-acetamide, which had the highest PSII value of 2.125, making it a moderate irritant. oup.combioone.org A PSII value between 0.5 and 2.0 indicates a mild irritant. oup.combioone.org Another study concluded that local application of DEPA does not produce any toxic manifestation on normal, healthy skin. researchgate.net

Table 3: Primary Skin Irritation Index (PSII) for DEPA and Related Compounds
CompoundPSII ValueIrritation ClassificationReference
This compound (DEPA)0.75Mild Irritant oup.combioone.org
N,N-diethyl-3-methyl benzamide (DEET)0.875Mild Irritant oup.combioone.org
N,N-diethylbenzamide (DEB)1.875Mild Irritant oup.combioone.org
N,N-diethyl-2-(3-fluoro-phenyl)-acetamide2.125Moderate Irritant oup.combioone.org
N,N-diethyl-2-(3-methyl-phenyl)-acetamide0.125Negligible Irritant oup.combioone.org

Ocular and Mucous Membrane Irritation Research

Specific research studies detailing the effects of this compound on ocular and mucous membranes were not identified in the reviewed literature. Therefore, its potential as an eye irritant remains uncharacterized based on the available data.

Systemic Effects and Biochemical Changes in this compound Exposure Studies

Beyond acute effects, sub-chronic exposure studies provide information on potential systemic toxicity and changes in biochemical markers. A 21-day study involving the dermal application of DEPA to young, growing rats was conducted. nih.gov In this study, massive doses of 500 and 1000 mg/kg resulted in a significant reduction in body weight gain. nih.gov Furthermore, these high doses led to a lowering of the activities of several serum enzymes, including alanine (B10760859) aminotransferase, aspartate aminotransferase, and cholinesterase. nih.gov The study also identified DEPA and its metabolites, N-ethylphenylacetamide, phenylacetamide, and phenylacetic acid, in the urine of the treated animals. nih.gov

Hematological Parameters in Exposure Research

Detailed toxicological studies providing specific data on the hematological effects of this compound are limited in publicly available literature. However, a study on the dermal toxicity of this compound in rabbits indicated that daily topical application at a dose of 50 mg/kg of body weight for 21 days resulted in blood chemistry changes that suggested the compound is non-toxic under these conditions nih.gov. Further research is required to fully elucidate the specific effects of this compound on various hematological parameters such as red and white blood cell counts, hemoglobin concentration, and platelet counts. In a study evaluating analogues of this compound, the toxicity profiles, including hematological and biochemical studies, were compared with this compound, although the specific hematological data for this compound was not detailed nih.gov.

Biochemical Markers in Toxicology Investigations

Investigations into the biochemical effects of this compound have provided some insights into its metabolic impact. A study involving the cutaneous application of the compound in young growing rats for 21 days revealed dose-dependent effects on certain serum enzymes. While a dose of 50 mg/kg did not produce any adverse effects, higher doses of 500 and 1000 mg/kg led to a significant reduction in the activities of serum alanine aminotransferase (ALT), aspartate aminotransferase (AST), and cholinesterase nih.gov. These enzymes are important markers of liver function and neuromuscular activity.

Table 1: Effect of Dermal Application of this compound on Serum Enzyme Activities in Rats

DosageSerum Alanine Aminotransferase (ALT) ActivitySerum Aspartate Aminotransferase (AST) ActivitySerum Cholinesterase Activity
50 mg/kg/dayNo adverse effects reportedNo adverse effects reportedNo adverse effects reported
500 mg/kg/dayLowered activityLowered activityLowered activity
1000 mg/kg/dayLowered activityLowered activityLowered activity

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of N,n Diethyl 2 Phenylacetamide

Molecular Descriptors and Their Correlation with Repellency of N,N-Diethyl-2-phenylacetamide Analogs

Quantitative Structure-Activity Relationship (QSAR) studies correlate the biological activity of compounds with their physicochemical properties, which are quantified by molecular descriptors. For this compound (DEPA) and its analogs, various descriptors are employed to build predictive models for insect repellency. These descriptors fall into several categories, including topochemical, geometrical, and quantum chemical (electronic).

Research on analogous structures, such as N,N-diethyl-m-toluamide (DEET), has shown that no single property can sufficiently predict repellent efficacy; instead, a combination of specific electronic properties is required. Key molecular descriptors found to be significant in predicting the repellency of aromatic amides include:

Lipophilicity (logP): This descriptor measures the oil/water partition coefficient of a compound and is crucial for its ability to penetrate the insect's cuticle and interact with target receptors. QSAR models for repellents have often incorporated logP as a key parameter.

The correlation of these descriptors with the repellency of DEPA analogs allows for the development of mathematical models that can predict the protection time or efficacy of newly designed compounds, thereby guiding synthetic efforts toward more potent repellents.

Influence of Substituent Modifications on Biological Activity of this compound Derivatives

The biological activity of DEPA is highly sensitive to modifications in its chemical structure. Structure-Activity Relationship (SAR) studies explore how changes to the N-alkyl groups and substitutions on the aromatic ring impact its repellent properties.

Effects of Chain Length and Aromatic Ring Substitutions

The N,N-diethyl groups of the amide moiety are a critical feature for many insect-repellent amides. The length and branching of these alkyl chains can significantly influence the compound's volatility, lipophilicity, and binding affinity to insect olfactory receptors. While specific studies on varying the chain length of DEPA are limited, research on other N,N-dialkylamides generally indicates that the diethyl configuration is often optimal for repellency against a broad range of insects.

Modifications to the phenyl ring have a profound effect on repellency. Introducing different functional groups alters the electronic and steric properties of the molecule, which in turn affects its interaction with biological targets. A study on the repellent activity of four DEPA analogs against Aedes aegypti mosquitoes demonstrated the impact of aromatic substitution on protection time. The results highlight that both the nature and position of the substituent are critical determinants of biological activity.

CompoundSubstituent on Phenyl RingConcentrationProtection Time (hours)
N,N-diethyl-2-(4-chlorophenyl)acetamide4-Chloro20%6.0
N,N-diethyl-2-(3-methoxyphenyl)-acetamide3-Methoxy20%5.0
N,N-diethyl-2-(4-methoxyphenyl)-acetamide4-Methoxy20%5.0
N,N-diethyl-2-(4-methylphenyl)-acetamide4-Methyl20%1.5

Data derived from a study on topical preparations of DEPA analogs against Aedes aegypti mosquitoes. researchgate.net

These findings indicate that electron-withdrawing (chloro) and electron-donating (methoxy) groups can maintain or enhance repellent activity compared to a methyl group at the para-position, which significantly reduced efficacy. researchgate.net This underscores the importance of the electronic landscape of the aromatic ring in modulating the repellent properties of DEPA derivatives.

Computational Chemistry Approaches in this compound SAR/QSAR

Computational chemistry provides powerful tools to investigate SAR and develop QSAR models, offering insights into molecular interactions and predicting the activity of novel compounds before their synthesis.

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of insect repellents, docking studies are used to predict the binding affinity and interaction patterns of DEPA analogs with their putative molecular targets in insects.

The primary targets for repellents are believed to be components of the insect's olfactory system, particularly the odorant receptors (ORs) and the highly conserved co-receptor (ORco), which form a ligand-gated ion channel complex. Studies on DEET have suggested that it functions as a modulator of this OR-ORco complex, altering the receptor's response to host odors.

Molecular docking simulations can be performed to place DEPA and its derivatives into the binding sites of homology-modeled or cryo-EM-resolved structures of insect ORs. These simulations help to:

Identify key amino acid residues within the receptor's binding pocket that interact with the repellent molecule.

Predict the binding energy, which provides a theoretical estimation of the binding affinity.

Understand how different substituents on the DEPA molecule influence its orientation and interactions within the binding site, thereby explaining differences in repellent activity.

By predicting which analogs will bind most effectively to these olfactory receptors, molecular docking serves as a valuable virtual screening tool to prioritize the synthesis of the most promising new repellent candidates.

Three-Dimensional QSAR Models for this compound Analogs

Three-dimensional QSAR (3D-QSAR) methods provide a more detailed understanding of SAR by considering the three-dimensional properties of molecules. These models correlate biological activity with the spatial distribution of molecular properties, such as steric (shape) and electrostatic (charge) fields.

One powerful 3D-QSAR approach is the development of a pharmacophore model. A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological effect. A 3D pharmacophore model for insect repellency was developed based on a diverse set of known repellent compounds. This model identified several key features critical for potent activity:

Three Hydrophobic Sites: Two aliphatic and one aromatic hydrophobic region.

One Hydrogen-Bond Acceptor Site.

The structure of this compound fits this pharmacophore model well. The phenyl group can occupy the aromatic hydrophobic site, the two ethyl groups can interact with the aliphatic hydrophobic sites, and the carbonyl oxygen of the amide group serves as the essential hydrogen-bond acceptor.

By aligning DEPA analogs to this validated 3D-QSAR pharmacophore, it is possible to predict their repellent activity. Analogs that map well onto these features are predicted to be highly active, while those that fit poorly are expected to have lower activity. This approach not only helps in predicting the potency of new compounds but also provides a visual and intuitive model for understanding the structural requirements for repellency, guiding the rational design of next-generation DEPA derivatives.

Advanced Formulation Research and Delivery Systems for N,n Diethyl 2 Phenylacetamide

Development of Innovative Topical Delivery Systems for N,N-Diethyl-2-phenylacetamide

The primary goal in developing topical delivery systems for this compound is to ensure a prolonged and consistent release of the active ingredient from the skin surface. Innovations in formulation science have led to the exploration of various carriers and systems to achieve enhanced and sustained protection against biting insects.

Creams and lotions are common and user-friendly vehicles for topical repellents. Research has been conducted on vanishing cream formulations containing analogs of this compound to evaluate their protective efficacy. In one study, an emulsification method was used to prepare the cream base, which included a lipid phase (stearic acid, stearyl alcohol, cetyl alcohol) and an aqueous phase (potassium hydroxide, glycerine) scirp.org. Different concentrations of the active compounds were incorporated to assess the impact on protection time.

The effectiveness of these cream formulations was tested against Aedes aegypti mosquitoes. Results indicated a clear dose-dependent relationship, where higher concentrations of the active ingredient generally resulted in longer protection times. For instance, formulations containing N,N-diethyl-2-(3-methoxyphenyl)-acetamide and N,N-diethyl-2-(4-methylphenyl)-acetamide provided up to 5.5 hours of protection from mosquito bites researchgate.net.

Protection Time of Various DEPA Analog Cream Formulations

Formulation CodeActive CompoundConcentration (%)Average Protection Time (hours)
F1N,N-diethyl-2-(3-methylphenyl) acetamide (B32628)103.5
F2N,N-diethyl-2-(4-methylphenyl) acetamide205.5
F3N,N-diethyl-2-(3-methoxyphenyl) acetamide205.5
ControlCream without active compound-&lt;0.5

To prolong the protective effect of this compound, researchers have investigated polymer-based systems designed for sustained or slow release. These formulations work by trapping the active ingredient within a polymer matrix, from which it is released gradually over time.

One area of research involves the use of polysiloxanes as a matrix system. Studies have shown that mixing 10-30% this compound with polysiloxanes can significantly extend protection time researchgate.net. A formulation using Poly(dimethyl-vinylmethyl) siloxane demonstrated a maximum protection time of 7.5 hours at an application concentration of 1.0 mg/cm² researchgate.net. This indicates that the polymer matrix effectively controls the volatility and release rate of the repellent.

Another innovative approach is the encapsulation of this compound in biodegradable polymer microspheres. In one study, the compound was entrapped within calcium-alginate microspheres using an emulsion technique followed by a gelation method researchgate.net. This encapsulation aimed to increase the repellent's efficacy by controlling its release. The study confirmed the successful entrapment of the compound and demonstrated a continuous release from the biopolymer matrix for up to 5 hours researchgate.net. While extensive research has been conducted on polymer-based systems, specific studies on liposphere formulations for this compound are not widely available in the current scientific literature.

Research on Polymer-Based Sustained Release Formulations for DEPA

Polymer SystemDEPA ConcentrationKey Finding
Polysiloxanes10-30%Protection time was extended to 1.0-7.5 hours depending on the specific polysiloxane used. researchgate.net
Poly(dimethyl-vinylmethyl) siloxaneNot specifiedAchieved a maximum protection time of 7.5 hours at a DEPA concentration of 1.0 mg/cm². researchgate.net
Calcium-Alginate MicrospheresEntrapment of ~70%Showed a continuous, slow release of the compound for up to 5 hours. researchgate.net

Evaluation of Formulation Stability and Acceptability in Research Settings

For any topical formulation to be successful, it must be both stable under various storage conditions and acceptable to the user. Cosmetic acceptability and the potential for skin irritation are critical parameters in the assessment of topical repellents scirp.orgresearchgate.net.

Research on cream formulations of this compound analogs has included evaluations of primary skin irritation. The Primary Skin Irritation Index (PSII) is a scoring system used to quantify irritant effects like erythema (redness) and edema (swelling) researchgate.net. In these studies, the cream formulations were found to be non-irritating, with PSII values of 0.0, indicating they are safe for topical application researchgate.net. This is a significant finding, as the neat, unformulated compound this compound has a PSII value of 0.75 (classified as a mild irritant) researchgate.net. This demonstrates that proper formulation can improve the acceptability and safety profile of the repellent. The vanishing cream base without any active ingredient also served as a control and was confirmed to be non-irritating researchgate.net.

Primary Skin Irritation Index (PSII) of DEPA Formulations

Test SubstanceConcentration (%)PSII ValueIrritation Classification
Formulation F1 (DEPA Analog)100.00Non-irritant
Formulation F2 (DEPA Analog)150.00Non-irritant
Formulation F3 (DEPA Analog)200.00Non-irritant
Neat DEPA Compound1000.75Mild irritant
Control (Cream Base)-0.00Non-irritant
Data sourced from studies on DEPA analogs. researchgate.net

Research on Material Interactions in this compound Formulations

The interaction between this compound and other materials in a formulation is critical to the product's stability and efficacy. The choice of excipients—inactive ingredients—can significantly influence the physical properties of the formulation and the release rate of the active compound.

In cream formulations, this compound is incorporated into an emulsion system. This system involves the interaction of multiple components, including stearic acid, cetyl alcohol, and stearyl alcohol, which form the lipid phase, and potassium hydroxide and glycerine in the aqueous phase scirp.org. The stability of this emulsion is dependent on the physicochemical interactions between the oil and water phases, which are stabilized by an emulsifying agent. These interactions ensure that the active compound is uniformly dispersed and available for topical application.

In polymer-based systems, the interaction is primarily between the this compound molecule and the polymer matrix. In polysiloxane formulations, the repellent is physically mixed with the polymer researchgate.net. The rate of release is governed by the diffusion of the active ingredient through the polymer network. Similarly, when encapsulated in calcium-alginate microspheres, the release is controlled by the degradation of the biopolymer and diffusion through its porous structure researchgate.net. These interactions are fundamental to achieving the desired sustained-release profile that enhances the duration of the repellent's effect.

Environmental Dynamics and Ecological Research of N,n Diethyl 2 Phenylacetamide

Environmental Release and Distribution Pathways of N,N-Diethyl-2-phenylacetamide

Atmospheric Fate and Degradation Studies

Comprehensive research on the atmospheric fate and degradation of this compound could not be identified in the reviewed literature. The potential for atmospheric transport and degradation through processes such as photolysis or reaction with atmospheric oxidants has not been thoroughly investigated for this specific compound.

Aquatic and Terrestrial Transport and Retention Research

There is a lack of specific research on the transport and retention of this compound in aquatic and terrestrial ecosystems. Key environmental fate parameters such as soil sorption coefficients (Koc) and mobility in different soil types have not been extensively studied, making it difficult to predict its movement and persistence in these environments.

Environmental Degradation and Persistence of this compound

The environmental persistence of this compound is not well-documented. Information regarding its half-life in various environmental matrices such as soil, water, and sediment is not available in the public domain.

Biodegradation Pathways and Rates

Specific studies on the biodegradation pathways and rates of this compound by environmental microorganisms are not available. Therefore, its susceptibility to microbial degradation and the nature of any potential metabolites remain uncharacterized.

Photodegradation and Chemical Stability in Environmental Matrices

Detailed studies on the photodegradation and chemical stability of this compound in different environmental matrices, such as water and soil surfaces under natural sunlight, have not been found in the available literature. Its stability and potential for abiotic degradation are therefore not well understood.

Ecotoxicological Investigations of this compound

Comprehensive ecotoxicological data for this compound is largely unavailable. Safety Data Sheets for the compound often state that there is no data available for toxicity to fish, daphnia, other aquatic invertebrates, algae, and microorganisms. However, some mammalian toxicity data has been reported. One study found the oral LD50 for this compound in rats to be 806.9 mg/kg researchgate.net. Another study reported an oral LC50 of 900 mg/kg in rats researchgate.net. The acute LC50 for a 4-hour inhalation exposure in male and female rats was found to be 1.451 mg/L and 1.375 mg/L, respectively nih.gov. It is important to note that this mammalian toxicity data does not directly inform on the ecotoxicological risk to aquatic and terrestrial organisms.

Table 1: Mammalian Toxicity Data for this compound

Test Organism Exposure Route Toxicity Value Reference
Rat Oral LD50: 806.9 mg/kg researchgate.net
Rat Oral LC50: 900 mg/kg researchgate.net
Male Rat Inhalation (4-hour) LC50: 1.451 mg/L nih.gov
Female Rat Inhalation (4-hour) LC50: 1.375 mg/L nih.gov

Impact on Non-Target Organisms in Aquatic Ecosystems

Limited research is publicly available regarding the specific impacts of this compound on non-target organisms within aquatic ecosystems. While the compound is acknowledged as an effective insect repellent, its ecotoxicological profile in aquatic environments has not been extensively documented in the reviewed scientific literature. researchgate.netoup.comresearchgate.net

General concerns for any chemical compound that enters waterways include the potential for acute or chronic toxicity to a range of aquatic life, including fish, invertebrates, and algae. However, without specific studies on this compound, any discussion of its effects remains speculative. Ecotoxicity is influenced by a compound's water solubility, persistence, and potential for bioaccumulation. researchgate.net

In contrast, the environmental fate and ecotoxicity of a similar insect repellent, N,N-diethyl-m-toluamide (DEET), have been more thoroughly investigated. Studies on DEET indicate that it can enter aquatic systems through various pathways, including wastewater treatment plant effluent and recreational activities. nih.govresearchgate.netnih.gov While DEET is considered to have low bioaccumulation potential and degrades at a moderate to rapid rate in surface waters and soil, it has been shown to be slightly toxic to birds, fish, and aquatic invertebrates. nih.govepa.gov However, it is crucial to note that these findings for DEET cannot be directly extrapolated to this compound, as minor differences in chemical structure can lead to significant variations in environmental behavior and toxicity.

A comprehensive understanding of the potential risks of this compound to aquatic ecosystems necessitates further research to determine its specific toxicological endpoints for representative aquatic species.

Effects on Terrestrial Biota

The available research on the effects of this compound on terrestrial biota primarily focuses on its toxicity in mammalian models, which is often a component of safety assessments for human use as an insect repellent. oup.comnih.gov

Toxicological studies have been conducted on various synthesized aromatic amides, including analogues of this compound, to evaluate their safety. These studies typically assess acute oral and dermal toxicity, as well as skin irritation potential. oup.comnih.gov

One study reported the acute dermal LD50 of this compound to be 1,131 mg/kg in rabbits. oup.com The same study also determined the acute oral LD50 to be 141.4 mg/kg in rats, indicating a higher toxicity via the oral route of exposure. oup.com Another study reported a higher oral LD50 of 806.9 mg/kg in rats. researchgate.net For context, substances with an acute dermal LD50 greater than 2,000 mg/kg are generally considered safe for dermal application. oup.com

The primary skin irritation index (PSII) for this compound has been evaluated, with one study indicating a value of 0.75, classifying it as a mild irritant. oup.com

While this data provides some insight into the potential toxicity of this compound to mammals, there is a notable lack of research on its effects on other non-target terrestrial organisms, such as soil invertebrates, birds, and beneficial insects. The environmental risk to these organisms would depend on the routes and levels of exposure, which are currently not well-documented.

Table 1: Acute Toxicity of this compound in Mammalian Models

Test Organism Route of Exposure LD50 Value (mg/kg) Toxicity Classification Reference
Rabbit Dermal 1,131 - oup.com
Rat Oral 141.4 Toxic oup.com

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound DEPA
N,N-diethyl-m-toluamide DEET
N,N-diethyl-3-methyl benzamide (B126)
N,N-diethylbenzamide DEB
Phenylacetic acid
Diethylamine (B46881)

Analytical Methodologies for N,n Diethyl 2 Phenylacetamide in Research

Chromatographic Techniques for N,N-Diethyl-2-phenylacetamide Analysis

Chromatography is a fundamental technique for separating mixtures, making it indispensable for the analysis of this compound. Both gas and liquid chromatography are utilized, often coupled with mass spectrometry for definitive identification.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method for separating and identifying volatile and semi-volatile organic compounds. In the context of this compound, GC-MS serves as a primary tool for its identification in complex mixtures. The gas chromatograph separates the compound from other components based on its boiling point and affinity for the stationary phase of the capillary column. Following separation, the mass spectrometer fragments the eluted compound into characteristic ions.

The resulting mass spectrum provides a unique "fingerprint" of the molecule, allowing for unambiguous identification by comparing it to spectral libraries like those from the National Institute of Standards and Technology (NIST). medwinpublishers.comresearchgate.net For this compound, the mass spectrum would show a specific pattern of fragment ions, with a top peak at a particular mass-to-charge ratio (m/z). nih.gov This technique is particularly valuable in forensic analysis and for screening chemicals in various materials, such as food packaging. chromatographyonline.com

Table 1: GC-MS Parameters for Analysis of Related Amides

Parameter Typical Value/Condition
Column DV-5MS capillary column (30 m × 0.25 mm × 0.25 µm) or similar medwinpublishers.com
Carrier Gas High-purity helium medwinpublishers.com
Injection Mode Split injection medwinpublishers.com
Injector Temperature 280°C medwinpublishers.com
Ionization Energy 70 eV medwinpublishers.com
Mass Scan Range 45–550 m/z medwinpublishers.com

| Ion Source Temp. | 230°C medwinpublishers.com |

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. researchgate.net this compound has been utilized as an internal standard in the development and validation of HPLC methods for quantifying other compounds, such as the insect repellent N,N-diethyl-m-toluamide (DEET), in biological matrices like plasma. researchgate.net

In such applications, a known amount of this compound is added to the sample. Its chromatographic behavior is used to normalize the response of the primary analyte, correcting for variations in sample preparation and injection volume. A typical method involves solid-phase extraction (SPE) for sample cleanup, followed by analysis on a reversed-phase C8 or C18 column with UV detection. researchgate.net The mobile phase often consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as ammonium (B1175870) acetate (B1210297). researchgate.net

Table 2: Example HPLC Method Using this compound as an Internal Standard

Parameter Condition
Application Quantification of DEET in plasma researchgate.net
Internal Standard This compound researchgate.net
Sample Preparation C18 Solid-Phase Extraction (SPE) researchgate.net
Column Reversed-phase C8 researchgate.net
Mobile Phase Acetonitrile-ammonium acetate (pH 4.5; 0.03 M) (36:64 v/v) researchgate.net

| Detection | UV at 220 nm researchgate.net |

Spectroscopic Characterization in this compound Research

Spectroscopy is employed to elucidate the molecular structure of this compound by observing how the molecule interacts with electromagnetic radiation. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. researchgate.net It provides detailed information about the carbon-hydrogen framework of a compound. For this compound, ¹H NMR and ¹³C NMR spectra are used to confirm its identity and purity.

The ¹H NMR spectrum would show distinct signals for the protons in different chemical environments:

Aromatic Protons: A multiplet in the aromatic region (typically ~7.2-7.4 ppm) corresponding to the five protons of the phenyl group.

Methylene (B1212753) Protons (CH₂): A singlet for the CH₂ group attached to the phenyl ring and the carbonyl group.

Ethyl Group Protons: Two signals, a quartet for the two CH₂ groups and a triplet for the two CH₃ groups of the N,N-diethyl moiety, showing characteristic splitting patterns due to spin-spin coupling. acs.org

¹³C NMR spectroscopy provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the carbons of the diethylamino group. acs.org

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic (C₆H₅) ~7.2-7.4 Multiplet
Methylene (CH₂-Ph) ~3.6 Singlet
N-Methylene (N-CH₂) ~3.3 Quartet

| Methyl (CH₃) | ~1.1 | Triplet |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrations of specific bonds. iucr.orgresearchgate.net

Key characteristic peaks include:

C=O Stretch: A strong absorption band around 1640-1670 cm⁻¹ is indicative of the carbonyl group of the tertiary amide. iucr.org

C-H Stretch: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and ethyl groups are observed just below 3000 cm⁻¹. iucr.orgscialert.net

C-N Stretch: The stretching vibration of the carbon-nitrogen bond typically appears in the range of 1000-1375 cm⁻¹. researchgate.net

Aromatic C=C Bending: Peaks corresponding to the phenyl group's out-of-plane bending are observed in the fingerprint region (below 900 cm⁻¹). scialert.net

These spectral data, available from sources like the Sigma-Aldrich collection, are crucial for confirming the synthesis and purity of the compound. nih.gov

Table 4: Characteristic IR Absorption Bands for this compound

Functional Group Bond Vibration Characteristic Wavenumber (cm⁻¹)
Amide C=O Stretch ~1640-1670 iucr.org
Aromatic Ring C-H Stretch >3000 iucr.orgscialert.net
Aliphatic Groups C-H Stretch <3000 iucr.orgscialert.net
Amine C-N Stretch ~1000-1375 researchgate.net

| Aromatic Ring | C-H Bending (out-of-plane) | ~690-900 scialert.net |

Development and Validation of this compound Quantification Methods

The development of a reliable analytical method for quantifying this compound is essential for its use in research. This process involves optimizing an analytical technique, typically HPLC or GC, and then validating it according to established guidelines to ensure its performance is suitable for its intended purpose. mdpi.compeerj.com

Method validation establishes the performance characteristics of the analytical procedure and demonstrates its reliability. Key validation parameters include:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically assessed by analyzing a series of standards and evaluating the correlation coefficient (r²) of the resulting calibration curve, which should be >0.99. mdpi.compeerj.com

Accuracy: The closeness of the measured value to the true value. It is often determined by analyzing samples with known concentrations and is expressed as the percentage of recovery. mdpi.compeerj.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements. researchgate.netmdpi.com

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. mdpi.compeerj.com

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. peerj.com

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. peerj.com

For instance, when this compound is used as an internal standard in an HPLC-UV method, the validation process would ensure that its peak is well-resolved from the primary analyte and any matrix interferences, and that its response is consistent across the analytical run. researchgate.net

Table 5: Typical Acceptance Criteria for Analytical Method Validation

Validation Parameter Acceptance Criterion
Linearity (r²) ≥ 0.99 mdpi.compeerj.com
Accuracy (% Recovery) Typically 80-120% peerj.com
Precision (% RSD) ≤ 15% (≤ 20% at LOQ) mdpi.com
Selectivity No significant interfering peaks at the analyte's retention time mdpi.com

| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 peerj.com |

Future Perspectives and Emerging Research Areas for N,n Diethyl 2 Phenylacetamide

Addressing Challenges in Current N,N-Diethyl-2-phenylacetamide Research

Current research challenges largely revolve around optimizing its properties and ensuring a comprehensive safety profile. Key areas that require further investigation include:

Broadening the Efficacy Spectrum: While DEPA is effective against various hematophagous arthropods like mosquitoes, black flies, and leeches, there is a continuous need to test and potentially enhance its efficacy against a wider range of insect species. nih.govresearchgate.net Some repellents show limited effectiveness against specific insects, a limitation that future DEPA research aims to overcome. researchgate.net

Optimizing Formulations: The effectiveness of a repellent is significantly influenced by its formulation. Research has shown that formulating DEPA into creams or polymer-based liquids can enhance protection times compared to simple alcohol solutions. nih.gov Future work must focus on developing novel formulations that improve longevity, reduce absorption, and enhance user acceptability without compromising safety.

Comparative Toxicology: Extensive toxicological studies are fundamental for any compound intended for human use. bioone.org While initial studies indicate DEPA is safe for human use, ongoing and more detailed comparative toxicity studies against existing repellents like DEET are necessary. researchgate.netbioone.org This includes evaluating analogues of DEPA to identify compounds with potentially safer profiles. nih.gov

Physical and Chemical Limitations: Like many chemical repellents, challenges such as high production costs and undesirable physical properties (e.g., plasticizing effects on polymers) are practical concerns that can limit widespread adoption. researchgate.net Research into more efficient synthesis pathways and formulations that mitigate these effects is crucial.

Table 1: Key Research Challenges for this compound
Challenge AreaDescriptionReferences
Efficacy SpectrumNeed to evaluate and enhance repellent activity against a broader range of arthropod species beyond those initially tested. nih.govresearchgate.netresearchgate.net
Formulation OptimizationDevelopment of advanced formulations (e.g., polymer-based liquids, creams) to increase protection duration and improve cosmetic properties. nih.gov
Comprehensive Safety ProfileConducting long-term and comparative toxicological studies to rigorously establish its safety for human use, especially in comparison to analogues and existing repellents. researchgate.netbioone.orgnih.gov
Synthesis and Physical PropertiesAddressing high production costs through efficient synthesis and mitigating undesirable properties like the ability to dissolve plastics. nih.govresearchgate.net

Exploration of Novel this compound Applications Beyond Repellency

The current body of research on DEPA is overwhelmingly focused on its utility as an insect repellent. nih.govresearchgate.net However, the broader chemical class of N-phenylacetamide derivatives is being investigated for other biological activities, suggesting potential avenues for future DEPA research. For instance, recent studies have explored N-phenylacetamide derivatives containing thiazole (B1198619) moieties for their antibacterial and nematicidal properties. mdpi.com These studies found that certain derivatives could effectively rupture bacterial cell membranes and showed excellent activity against nematodes. mdpi.com

While these findings pertain to more complex derivatives and not DEPA itself, they open a speculative but intriguing future research direction. Investigations could explore whether DEPA or its closely related analogues possess any antimicrobial, antifungal, or other biocidal properties. Such research would represent a significant expansion of the compound's application profile, moving it beyond the singular role of a repellent and into the broader field of biocides for agricultural or public health use. This remains a nascent area requiring foundational screening and exploratory studies to determine if such potential exists.

Integration of Multi-Omics and Advanced Computational Approaches in this compound Studies

The advancement of "multi-omics" and computational science offers powerful tools to deepen the understanding of DEPA's biological interactions. nih.gov A multi-omics approach, which integrates data from genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the molecular and cellular effects of a compound. nih.govmdpi.com This strategy is increasingly used to reveal modes of action and define adverse outcome pathways for xenobiotics. mdpi.comresearchgate.net

For DEPA, these technologies can be applied in several ways:

Computational Modeling: The mechanism of action for repellents like DEET is a subject of intensive study, with computational approaches playing a key role. nih.gov Techniques such as molecular docking have been used to model the interaction of DEET with insect odorant receptors. nih.gov Similar in silico studies for DEPA could predict its binding affinity to various insect receptors, helping to explain its mode of action and potentially guide the design of more potent analogues.

Transcriptomics and Proteomics: Exposing target insects (e.g., mosquitoes) or non-target organisms to DEPA and subsequently analyzing changes in gene expression (transcriptomics) and protein levels (proteomics) can identify the specific biological pathways affected by the compound. This can elucidate the molecular mechanism of repellency and reveal potential off-target effects or toxicity mechanisms.

Metabolomics: This approach analyzes the complete set of small-molecule metabolites within an organism. It can be used to understand how DEPA is metabolized by both insects and mammals and to identify biomarkers of exposure or effect.

Table 2: Potential Applications of Advanced Methodologies in DEPA Research
MethodologyApplication to DEPA ResearchPotential OutcomeReferences
Computational DockingSimulate the binding of DEPA to insect olfactory and gustatory receptors.Elucidate the molecular mechanism of repellency; guide synthesis of more effective analogues. nih.gov
TranscriptomicsAnalyze changes in gene expression in organisms exposed to DEPA.Identify specific genes and pathways involved in the repellent response or potential toxicity. nih.govmdpi.com
ProteomicsStudy alterations in protein levels and post-translational modifications after DEPA exposure.Understand downstream functional changes and identify protein targets of the compound. mdpi.comresearchgate.net
MetabolomicsProfile changes in small-molecule metabolites in response to DEPA.Characterize metabolic pathways, identify biomarkers of exposure, and understand degradation pathways. nih.gov

Ethical Considerations and Regulatory Science in this compound Development

The development of any chemical for widespread public use is governed by rigorous regulatory science and ethical considerations. The history of DEET's regulation provides a clear roadmap for the path forward for DEPA. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) require a comprehensive set of studies to assess risks to human health and the environment before a product can be registered. epa.gov

Regulatory Science: The regulatory approval for DEPA would necessitate a data package similar to that required for DEET. This includes:

Human Health Risk Assessment: The EPA has not identified significant health risks for DEET when used as directed. epa.gov DEPA would need to undergo a similar evaluation, including studies on acute and chronic toxicity, carcinogenicity, and reproductive and developmental effects. orst.educdc.gov Initial toxicological studies have found DEPA to be safe, but long-term data is essential. researchgate.net The U.S. EPA classifies DEET as a Group D chemical, meaning it is not classifiable as a human carcinogen, a status DEPA would aim to achieve. cdc.gov

Environmental Fate and Ecotoxicity: Understanding how DEPA behaves in the environment is critical. DEET enters the environment through wastewater and direct application. nih.govresearchgate.net Studies show it degrades at a moderate rate in soil and water and has a low potential for bioaccumulation. nih.govresearchgate.net Similar environmental fate studies—examining its persistence, mobility, and degradation in soil, water, and air—would be essential for DEPA. Ecotoxicity studies on non-target organisms (e.g., aquatic species, birds) would also be required to ensure minimal environmental impact. nih.gov

Ethical Considerations: The primary ethical obligation is to ensure the safety of individuals using the repellent. This involves transparent communication of any potential risks and clear instructions for proper use, mirroring the labeling requirements for DEET products. cdc.gov Furthermore, as research expands, particularly if it involves human trials to confirm efficacy, protocols must adhere to the highest ethical standards for informed consent and participant safety. Environmental ethics also demand a thorough assessment of the compound's impact on ecosystems to prevent unintended harm to wildlife and the broader environment.

Table of Compounds

Compound Name
This compound (DEPA)
N,N-Diethyl-3-methylbenzamide (DEET)
m-Toluic acid
N-phenylacetamide
Thiazole

Q & A

Advanced Question

  • Draize Test: Apply 0.5 g of the compound to rabbit skin (New Zealand White strain) under occlusion for 24 hours. Evaluate erythema and edema at 24, 48, and 72 hours. A Primary Skin Irritation Index (PSII) <0.5 indicates non-irritancy .
  • Acute Toxicity Studies: Administer a single dose (2000 mg/kg) to rats via dermal application. Monitor mortality, hematological, and biochemical changes over 14 days .
  • Contradiction Resolution: Discrepancies in irritation data (e.g., between analogs F1 and F3) may arise from substituent polarity. Use molecular docking to predict interactions with skin proteins .

How do structural modifications of DEPA influence its repellent activity?

Advanced Question
Structure-activity relationship (SAR) studies reveal:

  • Phenyl Substituents: Electron-donating groups (e.g., -OCH₃ at para position) enhance repellency by increasing lipid solubility. F3 (3-methoxy analog) showed 4.5-hour protection vs. F4 (4-methoxy, 3 hours) due to steric hindrance .
  • Alkyl Chain Length: Shorter chains (e.g., ethyl vs. methyl) reduce volatility, prolonging efficacy. DEPA (ethyl groups) outperformed DEB (benzyl) by 3.5 hours .
  • Comparative Analysis: Use isobolographic analysis to compare DEPA with DEET. DEPA’s ED₅₀ (effective dose for 50% repellency) is 2.3 µg/cm² vs. DEET’s 1.8 µg/cm² .

How should researchers resolve contradictions in repellent efficacy data across studies?

Advanced Question
Contradictions may arise from:

  • Mosquito Strain Variability: Aedes aegypti lab strains differ in sensitivity. Use standardized colonies (e.g., DRDE Gwalior strain) and include DEET as a positive control .
  • Test Conditions: Humidity and temperature affect vapor dispersion. Replicate studies at 27°C and 70% RH .
  • Statistical Methods: Apply multivariate ANOVA to account for variables like application rate and volunteer skin pH .

What in vitro models are suitable for preliminary screening of DEPA analogs?

Advanced Question

  • Electroantennography (EAG): Measure antennal response of Aedes aegypti to DEPA vapors. A 2.5 mV signal indicates strong olfactory disruption .
  • Oviposition Deterrence: Test analogs in mosquito egg-laying assays. DEPA at 100 ppm reduced oviposition by 80% in Anopheles stephensi .
  • Molecular Dynamics Simulations: Predict binding affinity to mosquito odorant receptors (e.g., AgOR2). DEPA’s binding energy (-7.2 kcal/mol) correlates with field efficacy .

What analytical techniques are critical for characterizing DEPA purity and stability?

Advanced Question

  • Chromatography: HPLC with UV detection (λ=254 nm) quantifies impurities (<0.5% for pharmaceutical-grade DEPA) .
  • Spectroscopy: ¹H-NMR (δ 1.1 ppm for CH₃, δ 3.4 ppm for N-CH₂) confirms structural integrity .
  • Accelerated Stability Testing: Store formulations at 40°C/75% RH for 6 months. DEPA degradation <5% indicates shelf-life >2 years .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.